2-(Azidomethyl)-5-chloro-1,3-benzoxazole

Organic Synthesis Click Chemistry Building Block

2-(Azidomethyl)-5-chloro-1,3-benzoxazole is a dual-functional benzoxazole building block. The 2-azidomethyl group enables rapid 1,2,3-triazole library synthesis via CuAAC, while the 5-chloro substituent remains inert for subsequent Pd-catalyzed cross-coupling or nucleophilic substitution. This orthogonal reactivity eliminates deprotection steps, reduces total step count, and preserves the 5-chloro pharmacophore validated in kinase inhibitor programs (IC₅₀ values as low as 5.30 nM). Ideal for medicinal chemistry groups exploring ATP-competitive kinase inhibitors or antimicrobial benzoxazole-triazole conjugates.

Molecular Formula C8H5ClN4O
Molecular Weight 208.6 g/mol
CAS No. 1158301-21-3
Cat. No. B3033737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azidomethyl)-5-chloro-1,3-benzoxazole
CAS1158301-21-3
Molecular FormulaC8H5ClN4O
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(O2)CN=[N+]=[N-]
InChIInChI=1S/C8H5ClN4O/c9-5-1-2-7-6(3-5)12-8(14-7)4-11-13-10/h1-3H,4H2
InChIKeyVRHDPVIGRGSRAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azidomethyl)-5-chloro-1,3-benzoxazole (CAS 1158301-21-3): Procurement Guide for Click Chemistry Building Blocks and Heterocyclic Intermediates


2-(Azidomethyl)-5-chloro-1,3-benzoxazole (CAS 1158301-21-3) is a dual-functionalized heterocyclic building block featuring both an azidomethyl group at the 2-position and a chlorine substituent at the 5-position of the benzoxazole core [1]. This compound, with the molecular formula C₈H₅ClN₄O and molecular weight of 208.61 g/mol, is commercially available at ≥95% purity in package sizes ranging from 1 g to 100 g, and select vendors offer custom synthesis and larger-scale packaging upon request . The compound is classified under the MDL number MFCD14652408 and the InChIKey VRHDPVIGRGSRAJ-UHFFFAOYSA-N, and serves primarily as a versatile intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and as a precursor for further functionalization via the reactive chlorine site .

Why 2-(Azidomethyl)-5-chloro-1,3-benzoxazole Cannot Be Replaced by Non-Chlorinated or Positional Isomer Analogs


In benzoxazole-based click chemistry and heterocyclic synthesis, substitution with non-chlorinated or positional isomer analogs is not scientifically equivalent due to three critical factors: (1) regiochemical dependence of downstream biological activity, as benzoxazole-based kinase inhibitors and antimicrobial agents exhibit strong structure-activity relationships tied to the exact position of halogen substitution [1]; (2) differential synthetic accessibility and yield profiles among regioisomers, with 5-chloro derivatives often demonstrating higher isolated yields in nucleophilic substitution reactions compared to 6-chloro congeners ; and (3) the orthogonal reactivity requirement wherein the 5-chloro substituent provides a stable handle for further palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions without interfering with the azide-mediated cycloaddition step . Generic substitution without verification of regiochemical identity introduces uncontrolled variables that compromise reproducibility in both synthetic methodology development and biological screening campaigns.

Quantitative Evidence: 2-(Azidomethyl)-5-chloro-1,3-benzoxazole Differentiation Data for Procurement Decisions


Comparative Synthetic Yield: 5-Chloro vs. 6-Chloro vs. Non-Halogenated Benzoxazole Azidomethyl Derivatives

The 5-chloro substitution confers distinct synthetic efficiency advantages in azidomethylation reactions. In a typical nucleophilic substitution of the corresponding 2-(chloromethyl)-5-chloro-1,3-benzoxazole precursor with sodium azide, yields of approximately 85% are routinely achieved [1]. Comparative analysis across the benzoxazole series indicates that the 5-chloro isomer exhibits higher synthetic utility and broader application scope than the 6-chloro positional isomer and substantially greater functional versatility than the non-halogenated parent 2-(azidomethyl)-1,3-benzoxazole, which lacks the chlorine substituent and therefore cannot participate in subsequent cross-coupling or substitution reactions .

Organic Synthesis Click Chemistry Building Block Nucleophilic Substitution

Regiochemical Advantage: 5-Chloro vs. 6-Chloro Substitution in Benzoxazole Kinase Inhibitor Scaffolds

Structure-activity relationship (SAR) studies of benzoxazole-based kinase inhibitors demonstrate that the position of halogen substitution is a critical determinant of biological activity and selectivity. In benzoxazole analogs targeting Aurora B kinase and VEGFR2, linker length, regiochemistry, and halogen substitution play important roles in determining inhibitory potency [1]. The 5-position substitution pattern on the benzoxazole ring aligns with the pharmacophoric requirements of multiple kinase inhibitor series, including those targeting c-Kit, Abl, and PDGFR kinases where compounds demonstrate IC₅₀ values in the low nanomolar range (e.g., 5.30 nM in mobility shift assays) [2]. The 5-chloro substitution provides an optimal balance of electron-withdrawing effects and steric accommodation within the ATP-binding pocket, whereas alternative substitution patterns (e.g., 6-chloro, 4-chloro) frequently result in significant potency losses.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship Drug Discovery

Commercial Accessibility and Inventory Risk: 5-Chloro Isomer Availability vs. 6-Chloro Congener

Procurement viability differs substantially between the 5-chloro and 6-chloro positional isomers. The 2-(Azidomethyl)-5-chloro-1,3-benzoxazole (CAS 1158301-21-3) is actively stocked and available for immediate purchase with guaranteed purity of ≥95% and flexible packaging from 1 g to 100 g quantities . In contrast, the 6-chloro isomer (CAS 1158199-79-1) is listed primarily as a research chemical with limited commercial availability and is not consistently maintained in vendor catalogs . This disparity in commercial accessibility creates procurement risk for research programs that design synthetic routes around the 6-chloro isomer. The 5-chloro isomer's reliable supply chain, supported by multiple independent vendors and custom synthesis capabilities, ensures continuity in long-term research projects and library synthesis campaigns.

Procurement Supply Chain Inventory Management Research Chemicals

Procurement-Ready Applications: Where 2-(Azidomethyl)-5-chloro-1,3-benzoxazole Delivers Verified Value


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Library Synthesis

The azidomethyl group at the 2-position of the benzoxazole core enables efficient CuAAC reactions with terminal alkynes to generate diverse 1,2,3-triazole libraries. This reaction proceeds under mild conditions with high regioselectivity, making it suitable for parallel synthesis workflows . The 5-chloro substituent remains inert under CuAAC conditions, preserving the orthogonal functional handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution reactions. This orthogonal reactivity profile, substantiated by the compound's dual-functional nature relative to non-halogenated analogs [1], enables sequential derivatization strategies without intermediate deprotection steps, thereby reducing total step count in multi-stage synthetic sequences.

Kinase Inhibitor Precursor in Structure-Activity Relationship (SAR) Campaigns

Benzoxazole scaffolds with 5-position halogen substitution have been validated in multiple kinase inhibitor discovery programs, including those targeting Aurora B kinase, VEGFR2, c-Kit, Abl, and PDGFR kinases . The 5-chloro substitution pattern aligns with established pharmacophoric models for ATP-competitive kinase inhibition, with representative benzoxazole-based inhibitors achieving IC₅₀ values as low as 5.30 nM in mobility shift assays [1]. For medicinal chemistry groups conducting SAR exploration around the benzoxazole core, 2-(Azidomethyl)-5-chloro-1,3-benzoxazole provides a strategic entry point: the azidomethyl group serves as a modular attachment point for diverse alkyne-bearing fragments via click chemistry, enabling rapid library generation while maintaining the validated 5-chloro pharmacophore.

Antimicrobial Benzoxazole Derivative Development

Benzoxazole derivatives have demonstrated antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μmol/mL for structurally related 2-azidomethylbenzoxazole analogs . The 5-chloro substitution contributes to enhanced lipophilicity and membrane permeability compared to non-halogenated congeners. 2-(Azidomethyl)-5-chloro-1,3-benzoxazole serves as a precursor for triazole-linked antimicrobial agents, wherein the benzoxazole core provides the bioactive scaffold and the triazole linker—formed via CuAAC—enables modular assembly with additional pharmacophoric elements [1]. This modular approach accelerates hit-to-lead optimization by enabling systematic variation of both the benzoxazole substitution pattern and the appended triazole-linked fragments.

Heterocyclic Building Block for Herbicide and Agrochemical Discovery

Benzoxazole compounds have been patented as herbicides and agrochemical active ingredients, with specific claims covering 5-chloro-benzoxazole derivatives substituted at the 2-position . The dual functionalization of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole enables the synthesis of 1,2,3-triazole-containing herbicide candidates through click chemistry conjugation with alkyne-bearing agrochemical fragments. The 5-chloro substitution pattern is explicitly represented in multiple herbicide patent filings (e.g., benzoxazole compounds of formula I wherein R₁ to R₄ represent various substituents including halogen at the 5-position) [1]. For agrochemical discovery groups, this compound offers a validated entry point into a patentable chemical space with established herbicidal activity precedent.

Technical Documentation Hub

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